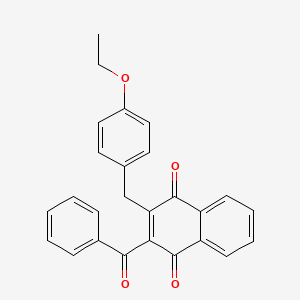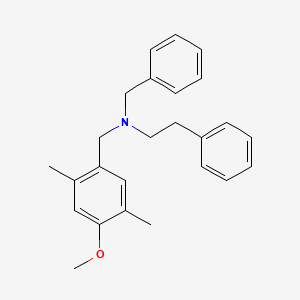![molecular formula C19H22Br2N2O2 B3742530 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3742530.png)
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
Vue d'ensemble
Description
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. DEET has been in use for over 60 years and is considered a highly effective insect repellent. The chemical structure of DEET is complex, and its mechanism of action is not fully understood.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect the presence of humans or animals. This compound is thought to mask the scent of humans and animals, making them less attractive to insects. This compound may also interfere with the insect's ability to detect carbon dioxide, which is a key factor in attracting insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. This compound has been shown to have low toxicity in humans and animals when used as directed. However, this compound can cause skin irritation and allergic reactions in some individuals. Long-term exposure to this compound has been associated with neurological effects in animals, but there is no evidence of similar effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is widely used in laboratory experiments to study insect behavior and physiology. This compound is a highly effective insect repellent, making it an ideal tool for studying the effects of insect behavior and physiology. However, this compound can interfere with the results of some experiments, particularly those involving the detection of human or animal scent.
Orientations Futures
There are many potential future directions for research on 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the mechanism of action of this compound, which is not fully understood. Finally, there is a need for more research on the long-term effects of this compound exposure in humans and animals.
Applications De Recherche Scientifique
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its insect repellent properties. It is used to protect humans and animals from a wide range of insect-borne diseases such as malaria, dengue fever, and Zika virus. This compound is also used in agriculture to protect crops from insect damage. This compound has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.
Propriétés
IUPAC Name |
2,4-dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUJMKSSCKKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742457.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742461.png)



![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3742490.png)
![1-[4-(benzyloxy)benzyl]azepane](/img/structure/B3742494.png)
![N,N-diethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B3742500.png)
![2,4-di-tert-butyl-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B3742510.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B3742515.png)

![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B3742536.png)

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B3742551.png)
